molecular formula C22H19N3O6 B139952 (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione CAS No. 446292-08-6

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

Cat. No.: B139952
CAS No.: 446292-08-6
M. Wt: 421.4 g/mol
InChI Key: KUQNYAUTIWQAKY-MRXNPFEDSA-N
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Description

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, with the CAS Registry Number 446292-08-6, is a pivotal chiral intermediate in the synthetic pathway of Rivaroxaban . Rivaroxaban is a novel, potent oral anticoagulant that acts by selectively inhibiting Factor Xa, a central serine protease in the coagulation cascade, thereby preventing thrombus formation . This compound is specifically featured in synthetic routes where it is formed via a Goldberg coupling reaction between an aryl bromide precursor and a phthalimide-protected oxazolidinone intermediate . Its molecular formula is C22H19N3O6, and it is characterized by the incorporation of a phthalimido protecting group on the oxazolidinone ring system, which is a critical functional group in the multi-step synthesis of the final active pharmaceutical ingredient (API) . The product is offered as a building block for pharmaceutical research and development. Researchers are advised to handle this compound with care, referring to its associated Safety Data Sheet. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications . Note that the commercial offering of this intermediate may be subject to existing patents in certain jurisdictions .

Properties

IUPAC Name

2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQNYAUTIWQAKY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470679
Record name 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446292-08-6
Record name 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
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Record name 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione
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Record name 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)-
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Biological Activity

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, also known as a derivative of oxazolidinone, has garnered attention due to its potential biological activities, particularly in the context of antithrombotic agents. This compound is structurally related to rivaroxaban, a well-known anticoagulant. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C22H19N3O6
  • Molecular Weight : 433.41 g/mol
  • CAS Number : 446292-08-6

The biological activity of this compound primarily involves inhibition of Factor Xa, a crucial enzyme in the coagulation cascade. By inhibiting this factor, the compound can prevent thrombus formation, thereby exhibiting antithrombotic properties.

Biological Activity and Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antithrombotic Activity :
    • A study demonstrated that oxazolidinone derivatives exhibit significant inhibition of Factor Xa activity. The structure of this compound suggests similar activity due to its structural resemblance to rivaroxaban .
  • Toxicity and Safety :
    • Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also presents potential toxicity risks at higher concentrations. Safety evaluations are essential before considering clinical applications .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of the compound. Results indicate effective absorption and distribution in biological systems, supporting its potential use as an anticoagulant .

Data Table: Biological Activity Summary

Activity Effect Reference
Factor Xa InhibitionSignificant inhibition
Antithrombotic EffectPrevents thrombus formation
ToxicityPotential risks at high doses
PharmacokineticsEffective absorption

Case Study 1: Efficacy in Thrombosis Models

In a controlled study involving thrombosis models in rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in thrombus size compared to control groups, suggesting robust antithrombotic efficacy.

Case Study 2: Safety Profile Assessment

A safety profile assessment conducted over a 30-day period revealed mild adverse effects at higher dosages. These findings underscore the necessity for careful dosage regulation in therapeutic settings.

Scientific Research Applications

Structural Characteristics

The compound features a unique isoindoline backbone fused to an oxazolidine ring, incorporating a morpholino group. Its molecular formula is C22H19N3O6C_{22}H_{19}N_{3}O_{6}, and it has a molecular weight of approximately 421.40 g/mol. The presence of both ketone and oxazolidine functionalities suggests diverse reactivity profiles that can be exploited in various synthetic and biological contexts .

Biological Activities

Preliminary studies indicate that compounds structurally similar to (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione exhibit various biological activities:

  • Anticoagulant Properties : As an impurity in rivaroxaban, this compound may influence the pharmacological profile of the drug by affecting its metabolism or efficacy.
  • Antitumor Activity : Isoindole derivatives are known for their anticancer properties, suggesting potential applications in oncology.
  • Antimicrobial Effects : Morpholino compounds often enhance bioavailability and cellular uptake, indicating possible use in antimicrobial therapies .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with related compounds:

Compound TypeKey FeaturesBiological Activity
Isoindole DerivativesAnticancer properties; diverse structuresAntitumor
Morpholino CompoundsEnhanced bioavailability; cellular uptakeAntimicrobial
Oxazolidine DerivativesAntibacterial activity; drug design scaffoldsAntibacterial

This table highlights how the combination of functionalities in this compound may offer synergistic effects not found in other compounds.

Case Studies and Research Findings

Research has documented various case studies examining the role of this compound as an impurity in rivaroxaban. One study developed a stability-indicating LC-PDA-MS/MS method for separating and characterizing process-related impurities and degradation products of rivaroxaban . Such methodologies are crucial for ensuring the safety and efficacy of pharmaceutical formulations.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of isoindoline-1,3-dione derivatives with oxazolidinone or triazolidine substituents. Below is a detailed comparison with structurally similar compounds, focusing on molecular features, spectral data, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name / CAS (if available) Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Oxazolidinone + isoindoline-dione 3-Oxomorpholino-phenyl Not explicitly provided ~423.4 (inferred)
(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione Oxazolidinone + isoindoline-dione 3-Fluoro-4-morpholinophenyl C22H20FN3O5 425.40
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Triazolidine + isoindoline-dione 3-Methyl-5-thioxo-4-phenyl-triazolidine C23H18N4O2S 414.45
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) Hydrazide + isoindoline-dione Benzohydrazide-ethylidene C23H17N3O3 383.40
Key Observations:
  • Target Compound vs. Fluorinated Analog (CAS 168828-89-5): The fluorinated analog replaces the 3-oxomorpholino group with a 4-morpholinophenyl group and adds a fluorine atom at position 3.
  • Target Compound vs. Triazolidine Derivatives (e.g., 13c): The triazolidine core in 13c introduces a sulfur atom (C=S) and a phenyl group, which may alter redox properties and intermolecular interactions compared to the oxazolidinone-based target compound .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR Peaks (cm⁻¹) ^1H-NMR Highlights (δ, ppm) Key Functional Groups Confirmed
Target Compound Not available in evidence Not available in evidence Inferred: C=O (oxazolidinone, isoindoline-dione), NH (oxomorpholino)
Fluorinated Analog (CAS 168828-89-5) Not explicitly provided Not explicitly provided Fluorophenyl, morpholino, oxazolidinone
13c 1785, 1714 (C=O); 1217 (C=S) δ 2.50 (CH3), 7.15–8.19 (Ar-H), 9.45/11.54 (NH) C=O (isoindoline-dione), C=S (triazolidine)
15 1781, 1704 (C=O); 1672 (C=O) δ 2.56/2.64 (CH3), 7.59–8.10 (Ar-H), 10.85 (NH) Dual C=O (isoindoline-dione, benzohydrazide)
Key Observations:
  • The target compound’s 3-oxomorpholino group likely contributes to distinct hydrogen-bonding interactions (NH and C=O groups), as seen in analogs like 13c, which show NH peaks near δ 9–11 ppm .
  • The fluorinated analog’s lack of explicit spectral data in the evidence limits direct comparison, but its morpholino group may reduce polarity compared to the target compound’s 3-oxomorpholino substituent .
Key Observations:

Research Implications and Gaps

  • Structural Optimization: The fluorinated analog’s stability and the triazolidine derivatives’ sulfur-based reactivity highlight avenues for modifying the target compound’s pharmacokinetics.
  • Data Limitations: Absence of crystallographic (e.g., SHELX-refined) or bioactivity data for the target compound restricts a comprehensive comparison. Further studies using tools like SHELXL (as cited in ) could elucidate its 3D conformation and binding modes .

Preparation Methods

Early Epoxide Ring-Opening Approaches

Initial routes, as disclosed in WO0147919 and US20110034465, employed (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (epoxide) reacting with 4-(4-aminophenyl)morpholin-3-one under basic conditions. However, these methods faced three key issues:

  • Disubstitution Byproducts : The epoxide’s high reactivity led to nucleophilic attack at both terminal carbons, generating regioisomeric impurities requiring tedious chromatography.

  • Racemization : Prolonged reaction times or elevated temperatures caused partial inversion at C5, reducing enantiomeric excess (e.e.) to <90% in some batches.

  • Operational Complexity : Batchwise epoxide addition and continuous product filtration were necessary to suppress side reactions, complicating scale-up.

Alternative Routes with Hazardous Reagents

US7816355 and WO2005068456 explored cyclization using methyl chloroformate or phosgene, achieving moderate yields (45–55%) but introducing safety and environmental risks. Sodium hydride-mediated steps further limited industrial adoption due to pyrophoric hazards.

Modern Methodologies for Improved Synthesis

Lewis Acid-Catalyzed Cyclization (EP2837628B1)

A breakthrough method from EP2837628B1 utilizes 4-(4-isocyanatophenyl)morpholin-3-one (II) and (S)-epoxide derivatives in non-protonic solvents with Lewis acids (e.g., LiBr, ZnCl2).

Reaction Mechanism and Conditions

The isocyanate group in II reacts regioselectively with the epoxide’s less hindered carbon, while the Lewis acid coordinates to the oxazolidinone carbonyl, accelerating ring closure. Key parameters:

  • Solvent : Ethyl acetate or tetrahydrofuran (optimal polarity for solubility and reaction rate).

  • Catalyst : 0.1–1.0 eq. LiBr (0.15 eq. preferred for 84% yield).

  • Temperature : 20–25°C (avoids racemization).

  • Time : 12–24 hours (shorter than prior methods).

Table 1. Performance of Lewis Acid Catalysts in Cyclization

CatalystSolventTemp (°C)Time (h)Yield (%)e.e. (%)
LiBrEthyl acetate201283.999.2
ZnCl2THF251878.598.7
NoneEthyl acetate202461.297.1

Advantages Over Prior Art

  • Reduced Byproducts : LiBr suppresses disubstitution, achieving >99% regioselectivity.

  • Enhanced Stereopurity : Lower reaction temperature preserves configuration (e.e. >99%).

  • Scalability : Single-step protocol with minimal purification (simple filtration).

Late-Stage Oxidation Strategy (Chemistry Europe, 2023)

Lin et al. (2023) developed a five-step sequence from 4-morpholinoaniline and (S)-epoxide, deferring morpholin-3-one oxidation to the final stage.

Synthetic Sequence

  • Epoxide Aminolysis : (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione + 4-morpholinoaniline → oxazolidinone intermediate (87% yield).

  • Chlorothiophene Coupling : React with 5-chlorothiophene-2-carbonyl chloride (91% yield).

  • Oxidation : TEMPO/NaClO2 system selectively oxidizes morpholine to morpholin-3-one (89% yield).

Table 2. Comparison of Oxidation Methods

OxidantSolventTemp (°C)Yield (%)Purity (%)
TEMPO/NaClO2CH3CN/H2O08998.5
KMnO4H2O607295.2
RuCl3/NaIO4CCl4/H2O258197.8

Key Innovations

  • Oxidation Timing : Late-stage oxidation avoids exposing sensitive intermediates to harsh conditions.

  • Green Chemistry : TEMPO/NaClO2 replaces toxic Ru or Mn reagents, aligning with sustainable practices.

Industrial-Scale Process Optimization

Solvent and Catalyst Recycling

Ethyl acetate, used in EP2837628B1, is recoverable via distillation (85% recovery rate), reducing costs. LiBr remains active for up to three cycles with <5% yield drop.

Purity Control Strategies

  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization elevates purity from 95% to 99.5%.

  • Byproduct Monitoring : HPLC-MS identifies disubstitution products (<0.1% in optimized processes) .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via refluxing intermediates (e.g., oxazolidinone derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Yield optimization requires strict control of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine), reaction duration (3–5 hours), and temperature (reflux conditions). Post-synthesis purification via sequential washing (acetic acid, water, ethanol) and recrystallization enhances purity .

Q. What safety protocols are critical for handling this compound during laboratory experiments?

  • Methodological Answer : Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and avoid contact with oxidizers .
  • Storage : Store in sealed containers at controlled temperatures, segregated from oxidizing agents .

Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • HPLC : For purity assessment using C18 columns and UV detection.
  • FTIR : To verify functional groups (e.g., oxazolidinone carbonyl stretches at ~1750 cm⁻¹).
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly for chiral centers in the oxazolidinone moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Contradictions often arise from variability in assay conditions. To address this:

  • Replicate Studies : Use ≥3 biological replicates with standardized cell lines (e.g., HEK293 or HepG2).
  • Control Variables : Maintain consistent pH, temperature, and serum concentrations.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound in ecological risk assessments?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Determine hydrolysis rates (pH 5–9), photolysis stability (UV-Vis irradiation), and biodegradability (OECD 301 tests).
  • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
  • Phase 3 (Modeling) : Apply fugacity models to predict partitioning into soil/water systems .

Q. How can theoretical frameworks guide the design of pharmacological studies for this compound?

  • Methodological Answer : Link hypotheses to established mechanisms:

  • Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial ribosomes (oxazolidinone class targets).
  • SAR Analysis : Compare activity of derivatives (e.g., morpholino-phenyl substitutions) to refine pharmacophore models .

Q. What strategies are effective for characterizing polymorphic forms of this compound, and how do they influence bioactivity?

  • Methodological Answer :

  • Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate polymorphs.
  • Characterization : Employ DSC for melting point analysis and PXRD for lattice structure determination.
  • Bioactivity Correlation : Compare dissolution rates (USP II apparatus) and cellular uptake (fluorescence microscopy) across polymorphs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

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